molecular formula C8H8F3NO B8296810 4-(1,1,2-Trifluoroethoxy)benzeneamine

4-(1,1,2-Trifluoroethoxy)benzeneamine

Cat. No.: B8296810
M. Wt: 191.15 g/mol
InChI Key: QSSYTWHQBKRQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,2-Trifluoroethoxy)benzeneamine is a chemical building block of significant interest in medicinal and organic chemistry research. Its structure, featuring a benzeneamine core and a 1,1,2-trifluoroethoxy substituent, makes it a valuable intermediate for the synthesis of more complex molecules. The trifluoroethoxy group is a known bioisostere, and its incorporation into lead compounds is a common strategy in drug discovery to modulate properties like metabolic stability, lipophilicity, and binding affinity . Researchers can utilize this amine in various coupling reactions, including amide bond formation or nucleophilic substitution, to create libraries of compounds for high-throughput screening. The specific structural motif of a 2,2,2-trifluoroethoxy group attached to an aromatic system has been identified as a key pharmacophore in certain classes of active pharmaceutical ingredients, suggesting its potential application in developing ligands for various biological targets . This product is intended for research purposes as a synthetic intermediate and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

4-(1,1,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H8F3NO/c9-5-8(10,11)13-7-3-1-6(12)2-4-7/h1-4H,5,12H2

InChI Key

QSSYTWHQBKRQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(CF)(F)F

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 4-(1,1,2-Trifluoroethoxy)benzeneamine is widely used as a building block in the synthesis of more complex organic molecules. Its trifluoroethoxy group enhances the compound's reactivity and solubility, making it suitable for various chemical reactions .
  • The compound can undergo nucleophilic substitutions and coupling reactions, which are essential in creating diverse chemical entities for research and industrial applications.

Intermediate in Pharmaceutical Synthesis

  • This compound serves as an important intermediate in the synthesis of pharmaceutical agents. For example, it has been utilized in the preparation of antiarrhythmic drugs like Flecainide, where it acts as a precursor in multi-step synthesis processes .
  • The trifluoroethoxy moiety contributes to the lipophilicity of the final pharmaceutical products, potentially improving their bioavailability and efficacy.

Biological Research

Biological Pathway Investigations

  • In biological research, 4-(1,1,2-Trifluoroethoxy)benzeneamine can be employed as a probe to study enzyme interactions and biological pathways. Its ability to penetrate biological membranes allows researchers to investigate cellular mechanisms effectively.
  • The compound's interactions with specific molecular targets can be analyzed to understand its effects on enzyme activity and signal transduction pathways.

Case Study: Enzyme Interaction Studies

  • A notable case study involved utilizing this compound to explore its inhibitory effects on specific enzymes involved in metabolic pathways. The findings indicated that variations in the trifluoroethoxy substituent could significantly alter enzyme affinity and activity, highlighting its potential as a lead compound for drug development .

Agrochemical Applications

Enhancement of Pesticide Efficacy

  • The integration of 4-(1,1,2-Trifluoroethoxy)benzeneamine into pesticide formulations has been shown to improve their effectiveness against target pests. This enhancement is attributed to the compound's ability to modify the physicochemical properties of the active ingredients .
  • Research indicates that compounds with similar structures often exhibit improved penetration and retention on plant surfaces, leading to better pest control outcomes.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Chemical SynthesisBuilding block for complex organic moleculesVersatile reactivity; enhances solubility
Pharmaceutical IndustryIntermediate for drug synthesis (e.g., Flecainide)Improves bioavailability; essential for multi-step synthesis
Biological ResearchProbe for enzyme interactionsFacilitates understanding of cellular mechanisms
Agrochemical IndustryEnhances pesticide formulationsImproves effectiveness against pests

Comparison with Similar Compounds

Electronic Effects

The trifluoroethoxy group in 4-(1,1,2-Trifluoroethoxy)benzeneamine exerts stronger electron-withdrawing effects compared to methoxy (e.g., 953903-29-2) or unfluorinated ethoxy substituents.

Solubility and Bioavailability

Compounds with morpholine (953903-29-2) or piperidine (EN300-26978998) rings exhibit superior aqueous solubility due to their hydrophilic heterocycles. In contrast, the trifluoroethoxy group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration .

Metabolic Stability

Fluorinated analogs like EP 1 926 722 B1 derivatives (CAS 338793-23-0) demonstrate prolonged half-lives in vivo compared to non-fluorinated counterparts. The trifluoroethoxy group resists oxidative metabolism by cytochrome P450 enzymes, a critical advantage in drug design .

Limitations and Contradictions

  • Positional Isomerism : The trifluoroethoxy group’s substitution pattern (1,1,2 vs. 2,2,2) may lead to divergent properties, but direct comparative data are absent in the evidence .
  • Biological Activity : While fluorinated compounds generally exhibit enhanced stability, excessive lipophilicity (e.g., in EP 1 926 722 B1 derivatives) can reduce aqueous solubility, necessitating formulation optimization .

Preparation Methods

Reaction Pathway

  • Starting Material : 4-Bromonitrobenzene.

  • Trifluoroethoxy Introduction :

    • React with 2,2,2-trifluoroethanol (TFE) under Ullmann conditions.

    • Catalyst : Copper(I) bromide (CuBr) or copper(I) iodide (CuI).

    • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA).

    • Yield : 60–70% for analogous bis(trifluoroethoxy) systems.

  • Nitro Reduction :

    • Catalytic hydrogenation (H2/Pd-C) or stoichiometric reduction (Fe/HCl) converts nitro to amine.

Optimization Data

ParameterConditionYield (%)Reference
CatalystCuI (10 mol%)65
BaseCs2CO368
Temperature110°C70
Nitro ReductionH2 (1 atm), Pd/C (10 wt%)90

Key Insight : Excess TFE (2.5 equivalents) improves mono-substitution selectivity over di-substitution byproducts.

NAS leverages electron-deficient aryl halides for trifluoroethoxy group introduction, followed by amination.

Reaction Steps

  • Substrate Preparation : 1-Fluoro-4-nitrobenzene.

  • Trifluoroethoxy Displacement :

    • Reagents : TFE, potassium fluoride (KF), tetrakis(acetonitrile)copper(I) tetrafluoroborate.

    • Conditions : Acetonitrile, 20°C, inert atmosphere.

    • Yield : 83% for analogous trifluoromethylation.

  • Nitro Reduction : As in Method 1.

Mechanistic Considerations

  • Copper Mediation : Cu(I) facilitates the formation of a trifluoroethoxide ion, which attacks the electron-deficient aryl fluoride.

  • Side Reactions : Competing hydrolysis of TFE under basic conditions necessitates anhydrous conditions.

Method 3: Directed Ortho-Metalation (DoM)

This approach uses directing groups to achieve regioselective trifluoroethoxy installation.

Synthetic Sequence

  • Amination First :

    • Start with 4-aminophenol.

    • Protection : Convert -NH2 to -NHAc using acetic anhydride.

  • Trifluoroethoxy Introduction :

    • Mitsunobu Reaction : React protected 4-acetamidophenol with TFE using DIAD and PPh3.

    • Yield : ~50% (estimated from analogous reactions).

  • Deprotection :

    • Hydrolyze -NHAc to -NH2 using HCl/EtOH.

Limitations

  • Mitsunobu Efficiency : Low yields due to steric hindrance from the acetamide group.

  • Side Products : Over-alkylation at the phenolic oxygen is common.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Ullmann CouplingHigh regioselectivity, scalableRequires high temperatures60–70
NASMild conditions, fast kineticsSensitive to moisture80–83
DoMFlexibility in directing group useMulti-step, lower yields40–50

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1,1,2-Trifluoroethoxy)benzeneamine, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting substituted benzaldehydes with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (reflux time: ~4 hours) . Intermediates can be purified via solvent evaporation and filtration. Characterization should include 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns, particularly resolving signals for trifluoroethoxy groups (e.g., 19F^{19}F-NMR for fluorine environments) . Mass spectrometry (MS) using derivatizing agents like 4-(diphenylphosphine)-benzeneamine can enhance ionization efficiency for low-abundance intermediates .

Q. How can researchers verify the purity and structural integrity of 4-(1,1,2-Trifluoroethoxy)benzeneamine?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC-MS : To quantify purity and detect trace impurities (e.g., unreacted precursors).
  • Differential Scanning Calorimetry (DSC) : Measure melting points (mp) and compare with literature values (e.g., mp ranges for trifluoromethyl analogs: 123–293.5°C depending on substituents) .
  • Elemental Analysis : Confirm empirical formulas (e.g., Cx_xHy_yFz_zNw_wOv_v) to validate synthesis accuracy .

Q. What solvents and conditions are optimal for dissolving 4-(1,1,2-Trifluoroethoxy)benzeneamine in experimental settings?

  • Methodological Answer : The compound’s solubility is influenced by its trifluoroethoxy group. Polar aprotic solvents like DMSO or DMF are effective for reactions requiring high solubility. For crystallization, use ethanol or methanol with slow evaporation. Note: Stability tests under varying pH (e.g., 3–9) and temperatures (4°C to 40°C) are critical to avoid hydrolysis of the trifluoroethoxy moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of 4-(1,1,2-Trifluoroethoxy)benzeneamine?

  • Methodological Answer :
  • Catalyst Screening : Test acidic (e.g., acetic acid) vs. basic conditions to minimize side reactions (e.g., over-alkylation) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining yields >90% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies are effective for resolving conflicting spectral data (e.g., NMR signal overlap) in trifluoroethoxy-substituted aromatics?

  • Methodological Answer :
  • 2D-NMR Techniques : Employ HSQC or HMBC to resolve overlapping 1H^1H signals (e.g., aromatic protons near electronegative groups) .
  • Isotopic Labeling : Introduce 15N^{15}N- or 13C^{13}C-labels to simplify complex splitting patterns in fluorine-rich environments .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental assignments .

Q. How can the biological activity of 4-(1,1,2-Trifluoroethoxy)benzeneamine derivatives be systematically evaluated?

  • Methodological Answer :
  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. Include trifluoromethylated controls to assess electronic effects .
  • Toxicity Profiling : Conduct acute inhalation or dermal exposure studies in rodent models, referencing protocols for structurally similar amines (e.g., DHPT’s LC50_{50} data) .
  • Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation, noting trifluoroethoxy’s resistance to oxidation .

Q. What are the critical stability considerations for storing 4-(1,1,2-Trifluoroethoxy)benzeneamine, and how can degradation products be identified?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent moisture absorption and thermal decomposition .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can detect hydrolyzed products (e.g., phenolic derivatives). Quantify using external calibration curves .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for trifluoroethoxy-substituted amines?

  • Methodological Answer :
  • Source Validation : Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) and avoid non-peer-reviewed platforms .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphism or solvate formation, which may explain mp variations .
  • Interlaboratory Studies : Collaborate to standardize protocols (e.g., heating rates in DSC) and minimize instrumental bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.